molecular formula C22H33NO4 B1234503 Tuberostemonine N

Tuberostemonine N

Cat. No. B1234503
M. Wt: 375.5 g/mol
InChI Key: GYOGHROCTSEKDY-ISVJHBHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberostemonine N is an alkaloid. It has a role as a metabolite.

Scientific Research Applications

Anti-Inflammatory and Therapeutic Potential

Tuberostemonine N, derived from Stemona tuberosa, has shown promising results in suppressing cigarette smoke-induced sub-acute lung inflammation in mice. This compound significantly decreased the infiltration of peribronchial and perivascular inflammatory cells, inhibited the secretion of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid (BALF), and reduced alveoli size in lung tissues. These findings suggest that Tuberostemonine N may serve as a novel therapeutic agent for lung diseases such as COPD (Jung et al., 2016).

Immunomodulatory Effects

Research on tuberostemonine stereoisomers, including Tuberostemonine N, from Stemona tuberosa indicates that these compounds have significant immunomodulatory properties. While Tuberostemonine N itself did not significantly affect cytokine production in splenic T cells, its counterpart, Tuberostemonine O, selectively suppressed interleukin (IL)‐2 production and inhibited IL‐2-induced T-cell proliferation in a dose-dependent manner. This suggests a potential role for tuberostemonine alkaloids in controlling chronic inflammatory and autoimmune diseases caused by hyperactivated T cells (Jang et al., 2014).

Pharmacokinetics and Biodistribution

Studies on the metabolic profiles of tuberostemonine N and its stereoisomer in rats have provided insights into their pharmacokinetics and biodistribution. These studies are crucial for understanding the differences in pharmacological effects between the isomers and can inform the development of therapeutic agents based on these compounds (Tong et al., 2017).

Chemical Diversity and Synthesis

Investigations into the chemical components of Stemona tuberosa have led to the isolation of various tuberostemonine alkaloids, including Tuberostemonine N. These studies not only contribute to our understanding of the chemical diversity within the Stemona species but also facilitate the development of synthetic strategies for these complex molecules, potentially enabling their broader application in medicinal chemistry (Jiang et al., 2006).

properties

Product Name

Tuberostemonine N

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

(1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12+,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1

InChI Key

GYOGHROCTSEKDY-ISVJHBHWSA-N

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@@H]5C

Canonical SMILES

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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